molecular formula C16H20ClNO B12685076 (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride CAS No. 61347-75-9

(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride

Katalognummer: B12685076
CAS-Nummer: 61347-75-9
Molekulargewicht: 277.79 g/mol
InChI-Schlüssel: UBMIUBZFZPESPD-LINSIKMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes benzyl and amino groups. This compound is often used in various scientific research fields due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzylamine with an appropriate aldehyde or ketone, followed by reduction and subsequent hydrochloride salt formation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The benzyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions include various benzyl derivatives, amines, and alcohols, depending on the type of reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride include:

  • Benzylamine derivatives
  • Benzyl alcohol derivatives
  • Amino alcohols

Uniqueness

What sets this compound apart from similar compounds is its unique combination of benzyl and amino groups, which confer specific reactivity and properties. This makes it particularly valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

61347-75-9

Molekularformel

C16H20ClNO

Molekulargewicht

277.79 g/mol

IUPAC-Name

(1R,2S)-2-(benzylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-13(16(18)15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14;/h2-11,13,16-18H,12H2,1H3;1H/t13-,16-;/m0./s1

InChI-Schlüssel

UBMIUBZFZPESPD-LINSIKMZSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC2=CC=CC=C2.Cl

Kanonische SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.